molecular formula C13H16N2O B8812381 2-Methylspiro[isoindoline-3,4'-piperidine]-1-one

2-Methylspiro[isoindoline-3,4'-piperidine]-1-one

Cat. No.: B8812381
M. Wt: 216.28 g/mol
InChI Key: GVYSKSPENJXYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylspiro[isoindoline-1,4’-piperidin]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of both isoindoline and piperidine rings in its structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable catalyst can lead to the formation of isoindoline derivatives . Subsequent reactions involving piperidine derivatives can then be employed to introduce the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[isoindoline-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methylspiro[isoindoline-1,4’-piperidin]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methylspiro[isoindoline-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylspiro[isoindoline-1,4’-piperidin]-3-one is unique due to its specific combination of isoindoline and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-methylspiro[isoindole-3,4'-piperidine]-1-one

InChI

InChI=1S/C13H16N2O/c1-15-12(16)10-4-2-3-5-11(10)13(15)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3

InChI Key

GVYSKSPENJXYRW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C13CCNCC3

Origin of Product

United States

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